C.I. Vat Green 9

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of C.I. Vat Green 9 involves multiple steps, starting with the preparation of violanthrone. The violanthrone is then nitrated to introduce the nitro group, resulting in the formation of 16-Nitroanthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione . Industrial production methods typically involve the use of strong reducing agents such as sodium hydrosulfite to convert the dye into its leuco form, which is soluble in alkaline solutions . This leuco form is then applied to the fiber and oxidized to its original insoluble form, fixing the dye onto the fiber .

Analyse Chemischer Reaktionen

C.I. Vat Green 9 undergoes several types of chemical reactions:

Reduction: The dye is reduced to its leuco form using sodium hydrosulfite in an alkaline medium.

Oxidation: The leuco form is oxidized back to the original dye form upon exposure to air.

Substitution: The nitro group in the compound can undergo substitution reactions under specific conditions.

Common reagents used in these reactions include sodium hydrosulfite for reduction and atmospheric oxygen for oxidation . The major products formed are the leuco form during reduction and the original dye form during oxidation .

Wissenschaftliche Forschungsanwendungen

C.I. Vat Green 9 has various applications in scientific research:

Wirkmechanismus

The mechanism of action of C.I. Vat Green 9 involves its reduction to the leuco form, which is soluble in alkaline solutions and can penetrate the fiber. Upon oxidation, the dye reverts to its original insoluble form, becoming fixed within the fiber matrix . This process ensures the dye’s excellent fastness properties, making it resistant to washing and light .

Vergleich Mit ähnlichen Verbindungen

C.I. Vat Green 9 is unique due to its nitro group, which imparts specific properties such as color and fastness. Similar compounds include:

C.I. Vat Yellow 1: Another vat dye with excellent fastness properties but different color and chemical structure.

C.I. Vat Blue 4: Known for its blue color and similar application methods but differs in chemical structure and properties.

C.I. Vat Green 9 stands out due to its specific shade of green and its derivation from violanthrone, which provides unique chemical and physical properties .

Biologische Aktivität

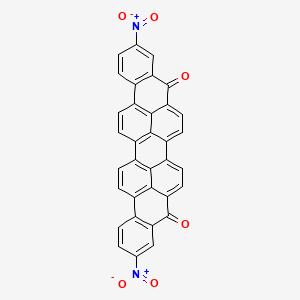

C.I. Vat Green 9, also known as 16-Nitroanthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, is a synthetic vat dye with significant applications in various fields, including textiles and biological research. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C34H14N2O6

- Molecular Weight : 546.5 g/mol

- CAS Number : 6369-65-9

This compound is synthesized from violanthrone through a series of chemical reactions, including nitration and reduction processes. The dye can be reduced to its leuco form, which is soluble in alkaline solutions and can penetrate fibers effectively. Upon oxidation, it reverts to its original insoluble form, thus becoming fixed within the substrate.

Biological Activity

This compound exhibits various biological activities, particularly in staining techniques for visualizing cellular components. Its potential applications extend to photodynamic therapy due to its ability to absorb light effectively, which can induce cytotoxic effects in targeted cells.

Staining Applications

In biological research, this compound has been utilized as a stain for various cellular components. Its properties allow for effective visualization under microscopy, aiding in the study of cellular structures and functions.

Photodynamic Therapy

Research indicates that this compound may have applications in photodynamic therapy (PDT). PDT involves the use of photosensitizing agents that produce reactive oxygen species upon light activation, leading to cell death. The dye's ability to absorb light makes it a candidate for further investigation in this therapeutic area.

Case Studies and Research Findings

- Dermatological Reactions : A study reported that exposure to this compound caused dermatitis in a small percentage of individuals wearing uniforms dyed with this compound. This highlights the need for caution regarding potential allergic reactions associated with its use .

- Toxicological Assessment : Toxicological evaluations have shown that while this compound has beneficial applications in dyeing and staining, it may also pose risks if not handled properly. The compound's nitro group can lead to reactive intermediates that may have adverse biological effects under certain conditions .

- Environmental Impact : Research into the recycling of dyed textiles has shown that vat dyes like this compound can impact the recyclability of cotton waste products. Studies focused on the upcycling of dyed textiles indicate that while color fastness is maintained, there are challenges associated with the environmental degradation of such dyes during processing .

Comparative Analysis with Similar Compounds

| Compound | Molecular Formula | Biological Activity | Applications |

|---|---|---|---|

| This compound | C34H14N2O6 | Staining, potential PDT | Textile dyeing, biological research |

| C.I. Vat Yellow 1 | C18H15N3O4S | Limited staining capability | Textile dyeing |

| C.I. Vat Blue 4 | C22H16N2O6S | Antimicrobial properties | Textile dyeing |

This compound is distinguished by its unique nitro group, which imparts specific properties not found in similar vat dyes like C.I. Vat Yellow 1 or C.I. Vat Blue 4.

Eigenschaften

IUPAC Name |

9,24-dinitrononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(31),2,4,6(11),7,9,13,15,17,19,22(27),23,25,28(32),29,33-hexadecaene-12,21-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H14N2O6/c37-33-25-11-9-23-24-10-12-26-32-20(18-4-2-16(36(41)42)14-28(18)34(26)38)6-8-22(30(24)32)21-7-5-19(31(25)29(21)23)17-3-1-15(35(39)40)13-27(17)33/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDVDMQVITMTCAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=CC=C4C5=CC=C6C7=C(C=CC(=C57)C8=C4C3=C2C=C8)C9=C(C6=O)C=C(C=C9)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064269 | |

| Record name | C.I. Vat Green 9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6369-65-9, 61725-94-8 | |

| Record name | C.I. Vat Green 9 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006369659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Vat Green 9 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Vat Green 9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, nitro derivatives | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.248 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. VAT GREEN 9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.